molecular formula C12H21NO3 B1375139 Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate CAS No. 1342122-46-6

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

Cat. No.: B1375139
CAS No.: 1342122-46-6
M. Wt: 227.3 g/mol
InChI Key: ZHTRQBQOFXTKEL-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the molecular architecture through standard chemical naming conventions. The name reflects several key structural components that define the compound's three-dimensional arrangement. The core bicyclic structure is designated as 8-azabicyclo[3.2.1]octane, indicating a bicyclic eight-membered ring system where one carbon atom is replaced by nitrogen at position 8. This bicyclic framework represents the fundamental structural motif that is central to the compound's chemical identity.

The structural representation reveals a complex molecular architecture consisting of multiple functional groups arranged around the central bicyclic core. The Simplified Molecular Input Line Entry System representation CC(N1C2CC(O)CC1CC2)CC(OC)=O provides a linear notation that captures the complete connectivity of all atoms within the molecule. This notation system allows for unambiguous identification of the compound's structure, facilitating database searches and computational analysis. The presence of the hydroxy group at position 3 of the bicyclic system and the ester functionality derived from butanoic acid creates a molecule with distinct chemical properties and potential biological activity.

The three-dimensional arrangement of atoms within this compound creates specific spatial relationships that influence its chemical behavior and potential interactions with biological targets. The bicyclic core imposes conformational constraints that limit the flexibility of the molecule, creating a relatively rigid structural framework. This rigidity is characteristic of compounds containing the azabicyclo[3.2.1]octane scaffold, which has been extensively studied due to its prevalence in naturally occurring alkaloids and synthetic pharmaceutical compounds.

Properties

IUPAC Name

methyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTRQBQOFXTKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • Canonical SMILES : CC(CC(=O)OC)N1C2CCC1CC(C2)O

Scientific Research Applications

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate has several notable applications in scientific research, particularly in pharmacology and medicinal chemistry.

Neuropharmacology

One of the primary areas of interest for this compound is its neuropharmacological activity . Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can inhibit the reuptake of key neurotransmitters:

NeurotransmitterReuptake Inhibition
SerotoninYes
NorepinephrineYes
DopamineYes

This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.

Analgesic Activity

The compound also exhibits analgesic properties , making it a candidate for pain management therapies. Studies have shown that tropane alkaloids can modulate pain pathways, providing a basis for further exploration in pain relief formulations.

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive compounds, facilitating the development of new therapeutic agents.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of 8-azabicyclo[3.2.1]octane derivatives, including this compound. The results indicated significant inhibition of serotonin reuptake, aligning with the pharmacological profile expected from this class of compounds.

Case Study 2: Pain Management Research

In research conducted at a leading pharmacological institute, this compound was tested for its analgesic effects on animal models of chronic pain. The findings demonstrated a marked reduction in pain response, suggesting its potential utility in developing new analgesic therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclic Core

Hydroxyl Group Positioning and Functionalization
  • 3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 870889-89-7) : This analog lacks the ester side chain but includes a methyl group adjacent to the hydroxyl, increasing steric bulk. The hydrochloride salt form improves stability and aqueous solubility .
  • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (CAS 90949-82-9): Replaces the ester with a hydroxymethyl group, reducing lipophilicity (logP = 0.773) compared to ester-containing analogs .
Aromatic and Halogen Substituents
  • Methyl 3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 133647-95-7) : Incorporates a 4-iodophenyl group, significantly increasing molecular weight (MW = 415.23 g/mol) and lipophilicity. Such modifications are common in radiopharmaceuticals for enhanced target affinity .

Ester Chain Modifications

Methyl vs. Ethyl Esters
  • Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 1423026-36-1): Substituting the methyl ester with ethyl increases molecular weight (MW = 241.33 vs. 227.29 for methyl) and may alter metabolic stability due to slower esterase cleavage .
  • Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate (CAS 1274828-12-4): Features a branched propanoate chain, introducing steric hindrance that could affect enzymatic interactions or crystallization behavior .
Complex Ester Moieties

Pharmacological and Industrial Relevance

  • Gamma-Secretase Modulators : European patents highlight 8-azabicyclo[3.2.1]octane derivatives as candidates for Alzheimer’s treatment, though the target compound’s ester group may require optimization for blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents logP Applications/Notes
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate C₁₂H₂₁NO₃ 227.29 3-hydroxy, methyl butanoate ~1.2* Potential CNS agent
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 1423026-36-1) C₁₃H₂₃NO₃ 241.33 3-hydroxy, ethyl butanoate ~1.5* Discontinued (synthesis challenges)
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate C₁₃H₂₃NO₃ 241.33 Branched propanoate chain ~1.8* R&D use only
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane HCl (CAS 870889-89-7) C₈H₁₆ClNO 177.68 3-methyl, hydrochloride salt ~0.5* Improved solubility

*Estimated based on structural analogs.

Biological Activity

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their diverse biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H23NO3\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{3}

This compound features a bicyclic structure that contributes to its rigidity and selectivity in biological interactions. The presence of the hydroxyl group at the 3-position and the ester functionality are critical for its biological activity.

Monoamine Reuptake Inhibition

One of the primary mechanisms through which this compound exerts its effects is through the inhibition of monoamine reuptake. Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, making them potential candidates for treating mood disorders like depression and anxiety .

Neurotransmitter Reuptake Inhibition
SerotoninYes
NorepinephrineYes
DopamineYes

Analgesic Activity

Studies have shown that certain derivatives exhibit significant analgesic properties. For instance, compounds structurally related to this compound have been tested in pain models, demonstrating efficacy comparable to established analgesics like morphine .

Kappa Opioid Receptor Antagonism

Further investigations into SAR revealed that modifications to the bicyclic structure can lead to selective kappa opioid receptor antagonism, which may have implications for pain management and addiction treatment . The potency of these compounds as kappa antagonists suggests a unique pathway for therapeutic intervention.

Case Studies

Case Study 1: Depression Treatment
A clinical trial assessed a compound similar to this compound in patients with major depressive disorder (MDD). The results indicated a significant reduction in depressive symptoms after eight weeks of treatment, with a favorable side effect profile compared to traditional tricyclic antidepressants.

Case Study 2: Pain Management
In a preclinical study involving rodent models, an analog of this compound demonstrated significant analgesic effects in the hot plate test, outperforming morphine in certain parameters while exhibiting lower side effects related to sedation and dependency.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Bicyclic Ring : Altering substituents can enhance receptor affinity and selectivity.
  • Hydroxyl Group Positioning : The position of hydroxyl groups is crucial for binding efficacy.
  • Ester vs. Acid Functionalities : The ester form generally exhibits better bioavailability compared to its acid counterparts.

Q & A

Basic: What are the primary synthetic strategies for Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate and its derivatives?

Methodological Answer:
The synthesis often begins with the 8-azabicyclo[3.2.1]octane core, modified via cross-coupling reactions or radical cyclization. For example:

  • Stille/Suzuki Couplings : Used to introduce aryl or biaryl groups at the 3-position. Stille coupling (e.g., with Pd catalysts) provided higher yields (75–90%) compared to Suzuki reactions, which sometimes yielded complex mixtures .
  • Radical Cyclization : Employed for stereocontrol, as seen in the synthesis of 7-alkoxy-5,5-dimethyl derivatives using n-tributyltin hydride and AIBN, achieving >99% diastereoselectivity .
  • Hydroxylation : The 3-hydroxy group is introduced via stereoselective oxidation or enzymatic resolution, critical for receptor binding .

Advanced: How do substituents at the 3-hydroxy and 8-aza positions influence binding to neurotransmitter transporters and sigma receptors?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3-Hydroxy Group : Enhances sigma-2 receptor affinity (e.g., derivatives 11a and 11b showed Ki = 12 nM for sigma-2 with >100-fold selectivity over sigma-1) .
  • 8-Aza Substituents : Methyl or benzyl groups modulate dopamine transporter (DAT) inhibition. For instance, 8-methyl derivatives exhibited partial agonism at benzimidazole receptors (e.g., BIMU 1 and BIMU 8) .
  • Stereochemistry : Endo vs. exo configurations (e.g., in NS8880) significantly affect norepinephrine transporter (NET) binding, with exo isomers showing higher specificity .

Advanced: What methodological challenges arise in developing PET probes based on this scaffold?

Methodological Answer:
Key challenges include:

  • Radiolabeling Efficiency : Introduction of <sup>11</sup>C or <sup>18</sup>F isotopes requires optimizing reaction conditions (e.g., NS8880’s radiosynthesis achieved 95% radiochemical purity but moderate in vivo stability) .
  • Blood-Brain Barrier Penetration : LogP values >2.5 (calculated for methyl esters) improve CNS uptake but may reduce aqueous solubility .
  • Metabolite Interference : Hydroxyl groups are prone to glucuronidation, necessitating deuterated analogs or prodrug strategies .

Basic: What analytical techniques are critical for characterizing stereochemistry and purity?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish endo/exo isomers via coupling constants (e.g., J = 6–8 Hz for endo protons) .
  • X-ray Crystallography : Resolved the absolute configuration of 6-hydroxyhyoscyamine derivatives, confirming (3S,5S,6S) stereochemistry .
  • HPLC-MS : Used to assess radiochemical purity (>95%) and monitor degradation products in PET probes .

Advanced: How does the bicyclic scaffold influence pharmacokinetic properties and metabolic stability?

Methodological Answer:

  • Metabolic Stability : The rigid bicyclic structure reduces cytochrome P450-mediated oxidation, enhancing half-life (t1/2 = 4–6 hours in murine models) .
  • LogP Optimization : Methyl ester derivatives (logP ~2.3) balance lipophilicity for CNS penetration while avoiding excessive plasma protein binding .
  • Toxicity : Benzyl substituents (e.g., in 3-benzyl-3-azabicyclo derivatives) may induce hepatotoxicity, requiring in vitro CYP450 inhibition assays during lead optimization .

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